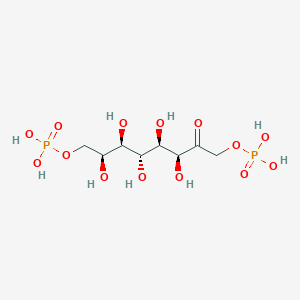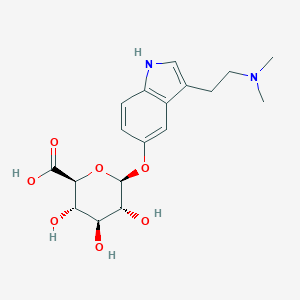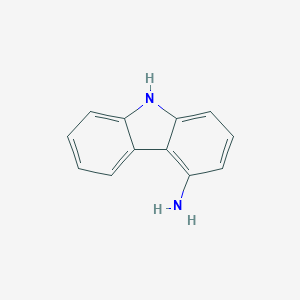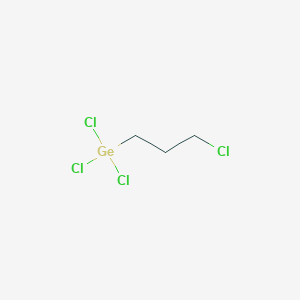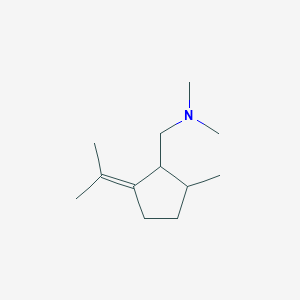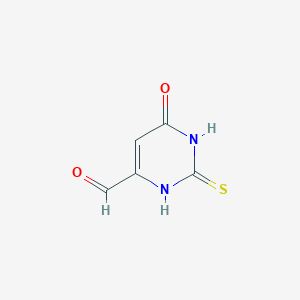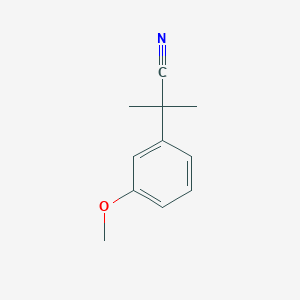
2-(3-甲氧基苯基)-2-甲基丙腈
描述
The compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile is structurally related to several compounds that have been synthesized and characterized in recent studies. Although the exact compound has not been directly studied, insights can be drawn from closely related compounds. For instance, the compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile has been synthesized and its molecular conformation, vibrational and electronic transitions, and other properties have been analyzed using various spectroscopic techniques and computational methods . Similarly, the crystal structures and properties of 1,3-diphenyl-2-methylpropane-1,3-dione and its 4-methoxyphenyl derivative have been reported, providing information on the cis-diketo conformation and the solid-state structure of these compounds . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, has been synthesized and its crystal structure has been determined, revealing inter and intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and careful selection of reactants to achieve the desired molecular structure. For example, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . This suggests that the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile could potentially be carried out through similar base-catalyzed reactions, using appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. The crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile shows the presence of inter and intramolecular hydrogen bonds, which could influence the stability and reactivity of the molecule . Computational studies, such as density functional theory (DFT), have been used to predict the ground state structure, vibrational wavenumbers, and electronic properties of similar compounds .
Chemical Reactions Analysis
While specific chemical reactions of 2-(3-Methoxyphenyl)-2-methylpropanenitrile have not been reported, the studies of related compounds provide insights into potential reactivity. The presence of acrylonitrile groups in these molecules suggests that they could participate in various chemical reactions, such as cycloadditions, which are commonly used to construct bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. These studies provide information on the vibrational modes, electronic transitions, and chemical shifts that are characteristic of the molecular structure . Additionally, computational methods have been used to calculate properties such as dipole moments, polarizability, and hyperpolarizability, which are indicative of the nonlinear optical potential of these compounds . The thermodynamic properties, including heat capacity, entropy, and enthalpy changes, have also been calculated for these molecules, offering a deeper understanding of their stability and behavior under different temperatures .
科学研究应用
-
Green Chemistry Approach to Quinazolinone Synthesis
- Field : Organic Chemistry
- Application : A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid .
- Method : The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
- Results : The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .
-
Pictet-Spengler Reaction and Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : Activated phenethylamine used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction. Also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction
- Field : Organic Chemistry
- Application : 2-(3-Methoxyphenyl)ethylamine is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Synthesis of 1,3-Oxazepines via Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : 2-(3-Methoxyphenyl)ethylamine is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction
- Field : Organic Chemistry
- Application : 2-(3-Methoxyphenyl)ethylamine is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Synthesis of 1,3-Oxazepines via Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : 2-(3-Methoxyphenyl)ethylamine is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
安全和危害
未来方向
属性
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMJIHZRRIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435967 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
17653-93-9 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



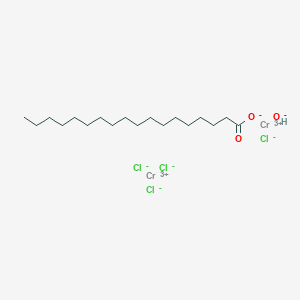
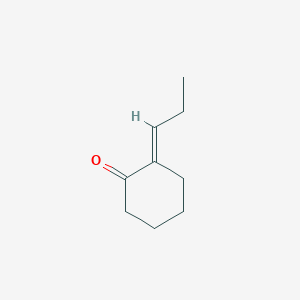

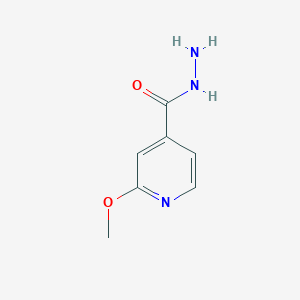

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
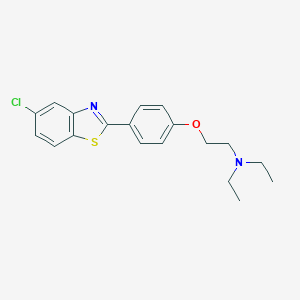
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
